molecular formula C8H14O B3052200 3,3-Dimethylhex-5-enal CAS No. 39482-40-1

3,3-Dimethylhex-5-enal

Cat. No.: B3052200
CAS No.: 39482-40-1
M. Wt: 126.2 g/mol
InChI Key: KJQUCRKOALWQCH-UHFFFAOYSA-N
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Description

3,3-Dimethylhex-5-enal is an organic compound with the molecular formula C8H14O. It is an aldehyde with a double bond located at the fifth carbon atom and two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical processes and applications.

Scientific Research Applications

3,3-Dimethylhex-5-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Safety and Hazards

The safety data sheet for 3,3-Dimethylhex-5-enal suggests using dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting . Firefighters are advised to wear self-contained breathing apparatus if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylhex-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 3,3-dimethylbutanal with acetaldehyde, followed by dehydration to form the desired enal. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal product.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize yield and purity. The process involves the same aldol condensation and dehydration steps but is scaled up to accommodate larger quantities. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3,3-dimethylhex-5-enoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 3,3-dimethylhex-5-enol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the aldehyde group to form imines or thioethers, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Primary amines in the presence of an acid catalyst.

Major Products Formed:

    Oxidation: 3,3-Dimethylhex-5-enoic acid.

    Reduction: 3,3-Dimethylhex-5-enol.

    Substitution: Imines or thioethers, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,3-Dimethylhex-5-enal involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

    3,3-Dimethylhexanal: Similar structure but lacks the double bond at the fifth carbon.

    3,3-Dimethylhex-2-enal: Similar structure but with the double bond at the second carbon.

    3,3-Dimethylhex-5-enoic acid: The oxidized form of 3,3-Dimethylhex-5-enal.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a double bond in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from similar compounds.

Properties

IUPAC Name

3,3-dimethylhex-5-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-8(2,3)6-7-9/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQUCRKOALWQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453710
Record name 3,3-dimethylhex-5-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39482-40-1
Record name 3,3-dimethylhex-5-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500-mL round-bottom flask, sulfuric acid (48 mL; 30%) was added to a stirred tetrahydrofuran (150 mL) solution of 1-methoxy-3,3-dimethylhexa-1,5-diene (15.89 g, 0.113 mol). After the mixture had been stirred for 1 hour, it was gradually poured into saturated sodium bicarbonate (ca. 500 mL), and then extracted with diethyl ether (4×200 mL). The combined extracts were washed with brine, dried over sodium sulfate, and filtered. Evaporation of the solvent gave the title compound as a pale yellow liquid.
Quantity
48 mL
Type
reactant
Reaction Step One
Name
1-methoxy-3,3-dimethylhexa-1,5-diene
Quantity
15.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylhex-5-enal
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Reactant of Route 5
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Reactant of Route 6
3,3-Dimethylhex-5-enal

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